molecular formula C16H22N4O4 B8624991 Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate

Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate

Cat. No. B8624991
M. Wt: 334.37 g/mol
InChI Key: JCKBZPBPQZYSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

tert-butyl 4-[bis(1,3-oxazol-4-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O4/c1-16(2,3)24-15(21)20-6-4-19(5-7-20)14(12-8-22-10-17-12)13-9-23-11-18-13/h8-11,14H,4-7H2,1-3H3

InChI Key

JCKBZPBPQZYSKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=COC=N2)C3=COC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with bis(oxazol-4-yl)methanol (200 mg, 1.20 mmol), CH2Cl2 (3 mL), and DIPEA (412 μL, 2.41 mmol). The solution was cooled to 0° C. and MsCl (112 μL, 1.45 mmol) was added dropwise. After stirring 0° C. for 30 min, more MsCl (100 μL, 1.29 mmol) was added. After an additional 30 min at 0° C., the reaction was quenched with brine and extracted with CH2Cl2 (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure yielding the crude alkyl chloride. The crude intermediate was dissolved in CH2Cl2 (3 mL) and treated with tert-butyl piperazine-1-carboxylate (224 mg, 1.20 mmol) and stirred at room temperature. After 48 h at room temperature, the reaction was quenched with brine and extracted with CH2Cl2 (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (100% CH2Cl2 to 4% MeOH in CH2Cl2) yielding tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate (114 mg, 28%) as a light brown oil. 1H NMR 400 MHz (CDC3) δ 7.87 (s, 2H), 7.69 (s, 2H), 4.78 (s, 1H), 3.45-3.37 (m, 4H), 2.53-2.40 (m, 4H), 1.39 (s, 9H). LCMS (ESI, m/z): 335 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
412 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
112 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
224 mg
Type
reactant
Reaction Step Five

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